6-(2,4-Dimethyl-1,3-thiazol-5-yl)pyrimidin-4-amine
Overview
Description
6-(2,4-Dimethyl-1,3-thiazol-5-yl)pyrimidin-4-amine belongs to the class of organic compounds known as 2,4,5-trisubstituted thiazoles . These are compounds containing a thiazole ring substituted at positions 2, 4, and 5 . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques. For example, the structure of 6-(1H-benzimidazol-2-yl)-3,5-dimethyl-2-thioxo-1H-thieno[2,3-d]pyrimidin-4-one was established based on spectral data, elemental analyses, and alternative synthetic routes .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the hybrid molecule of 6-(1H-benzimidazol-2-yl)-3,5-dimethyl-2-thioxo-1H-thieno[2,3-d]pyrimidin-4-one was prepared via condensation of the carboxylic acid with ortho-phenylenediamine and was further alkylated with aryl/hetaryl chloroacetamides and benzyl chloride to produce a series of S-alkyl derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, 6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-ol has a molecular weight of 207.26 .Scientific Research Applications
Antifungal and Antimicrobial Properties
Synthesized derivatives of pyrimidine, including those related closely to 6-(2,4-Dimethyl-1,3-thiazol-5-yl)pyrimidin-4-amine, have demonstrated potent antifungal and antimicrobial properties. For instance, derivatives have been tested against fungi like Aspergillus terreus and Aspergillus niger, showing significant antifungal activity. This suggests their potential development into useful antifungal agents (Jafar et al., 2017). Additionally, compounds have been synthesized for their antibacterial potential against various microorganisms, indicating their broad spectrum of antimicrobial activity (Deohate & Palaspagar, 2020).
Anticancer Activity
Derivatives of pyrimidin-4-amine have been evaluated for their anticancer properties. Research shows that new pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives synthesized from reactions involving similar compounds display significant antiproliferative activity on cancer cell lines, such as human breast cancer (MCF-7) and mouse fibroblast (L929) cell lines. These findings highlight the potential of such compounds in cancer treatment strategies (Atapour-Mashhad et al., 2017).
Antiangiogenic Potential
A study focused on the synthetic compounds derived from a close relative of this compound explored their antiangiogenic potential. The research demonstrated significant theoretical binding energy results, suggesting these compounds could be powerful candidates for antiangiogenic therapies, which are crucial in cancer treatment by inhibiting the growth of blood vessels that tumors need to grow (Jafar & Hussein, 2021).
Inhibition of Protein Kinases
Protein kinases play a critical role in the regulation of cell cycles, and their inhibition is a promising strategy for cancer therapy. Studies involving 4-(2,4-dimethyl-thiazol-5-yl)pyrimidin-2-ylamines have shown that these compounds are potent inhibitors of cyclin-dependent kinase-2 (CDK2), a critical enzyme in cell cycle regulation. The research offers insight into the development of novel anticancer drugs targeting CDK2 and CDK9 to induce antiproliferative and proapoptotic effects in cancer cells (Wang et al., 2004).
Mechanism of Action
Target of Action
The primary targets of 6-(2,4-Dimethyl-1,3-thiazol-5-yl)pyrimidin-4-amine are Cyclin-A2 and Cyclin-dependent kinase 2 . These proteins play crucial roles in cell cycle regulation, particularly in the transition from the G1 phase to the S phase and the progression of the M phase .
Mode of Action
The binding of the compound to these targets could potentially inhibit their activity, leading to alterations in cell cycle progression .
Biochemical Pathways
Given its targets, it is likely that the compound affects pathways related to cell cycle regulation . Disruption of these pathways could lead to downstream effects such as cell cycle arrest or apoptosis .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Given its targets, the compound could potentially induce cell cycle arrest or apoptosis, thereby exerting anti-proliferative effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Safety and Hazards
Future Directions
The future directions in the research of similar compounds involve the development of new drugs that overcome the rapid development in bacterial resistance to many groups of known antibiotics . One of the most relevant mechanisms of action being explored is the inhibition of tRNA (Guanine37-N1)-methyltransferase (TrmD) .
Biochemical Analysis
Biochemical Properties
6-(2,4-Dimethyl-1,3-thiazol-5-yl)pyrimidin-4-amine plays a significant role in biochemical reactions, particularly due to its interaction with enzymes and proteins. It has been observed to interact with enzymes such as kinases and phosphatases, which are crucial in regulating cellular signaling pathways. The compound’s thiazole ring is known to facilitate binding interactions with these enzymes, potentially leading to inhibition or activation of their catalytic activities . Additionally, this compound can interact with nucleic acids, influencing processes such as DNA replication and transcription.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to modulate cell signaling pathways, including the MAPK and PI3K/Akt pathways, which are essential for cell proliferation, differentiation, and survival . This compound can also influence gene expression by acting as a transcriptional regulator, thereby affecting cellular metabolism and function. In cancer cells, this compound has demonstrated cytotoxic effects, leading to apoptosis and inhibition of tumor growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. The compound’s ability to inhibit or activate enzymes is mediated by its interaction with the active sites of these enzymes, leading to changes in their catalytic activities . Additionally, this compound can modulate gene expression by binding to transcription factors or DNA sequences, thereby influencing the transcriptional machinery.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may diminish over extended periods due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, toxic or adverse effects may occur, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites by modulating enzyme activities, thereby affecting overall cellular metabolism . It has been shown to interact with enzymes involved in the glycolytic pathway, leading to alterations in glucose metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its biological effects . The compound’s distribution is influenced by its physicochemical properties, such as solubility and membrane permeability.
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and the execution of its biochemical functions.
Properties
IUPAC Name |
6-(2,4-dimethyl-1,3-thiazol-5-yl)pyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S/c1-5-9(14-6(2)13-5)7-3-8(10)12-4-11-7/h3-4H,1-2H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQZWXIVMOCACP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=CC(=NC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.